Des-chloromeclozine-d9
Description
Des-chloromeclozine-d9 is a deuterated analog of des-chloromeclozine, a metabolite or impurity derived from meclozine, a histamine H1 receptor antagonist used for motion sickness and vertigo . The deuterated form (d9) replaces nine hydrogen atoms with deuterium, a stable isotope, to enhance metabolic stability and facilitate pharmacokinetic studies via mass spectrometry.
Properties
Molecular Formula |
C₂₅H₁₉D₉N₂ |
|---|---|
Molecular Weight |
365.56 |
Synonyms |
1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazined-d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Meclozine (Non-Deuterated Parent Compound)
- Molecular Formula : C25H27ClN2
- Key Features :
- Acts as an H1 antagonist with antiemetic properties.
- Undergoes hepatic metabolism, producing metabolites like des-chloromeclozine.
- Contrast with Des-chloromeclozine-d9 :
8-Dechloro-9-chloro Desloratadine
- Molecular Formula : C19H19ClN2 (CAS 117811-13-9)
- Key Features :
- A desloratadine derivative with modified halogenation.
- Used in allergy treatment as a metabolite or synthetic intermediate.
- Contrast :
Deuterated Pharmaceuticals (e.g., Deutetrabenazine)
- Deuterium Effect: Deuterium substitution slows CYP450-mediated metabolism, extending half-life. For example, deutetrabenazine (a deuterated vesicular monoamine transporter inhibitor) has a 2-fold longer half-life than non-deuterated analogs.
- Relevance to this compound :
Data Table: Comparative Analysis of this compound and Analogous Compounds
Research Findings and Limitations
- Synthetic Methods :
- Analytical Challenges: Limited published studies specifically on this compound necessitate extrapolation from deuterated analogs. For example, deuterated clomethiazole () shares metabolic stability mechanisms but differs in target specificity.
- Potential Applications: Isotopic labeling could enable precise tracking in bioavailability studies, similar to deuterated prilocaine analogs ().
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